ACT-451840 - 1839508-99-4

ACT-451840

Catalog Number: EVT-257714
CAS Number: 1839508-99-4
Molecular Formula: C47H54N6O3
Molecular Weight: 751.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACT-451840 has been used in trials studying Malaria.
Synthesis Analysis

The synthesis of ACT-451840 involves several key steps, primarily starting with the coupling of Boc-protected phenylalanine with benzylpiperazine under standard peptide bond-forming conditions. This initial reaction sets the stage for further modifications that enhance the compound's activity against malaria .

Technical Details:

Molecular Structure Analysis

ACT-451840's molecular structure is characterized by a complex arrangement that includes a phenylalanine core and a benzylpiperazine moiety. The presence of electron-withdrawing substituents on the phenyl ring enhances its biological activity.

Structural Data:

  • Molecular Formula: C19_{19}H22_{22}F3_{3}N3_{3}O
  • Molecular Weight: Approximately 373.39 g/mol
  • Key functional groups include amines and aromatic rings, which contribute to its solubility and interaction with biological targets .
Chemical Reactions Analysis

ACT-451840 undergoes various chemical reactions that are critical to its function as an antimalarial agent. These reactions primarily involve interactions with biological molecules within the malaria parasite.

Technical Details:

  • The compound exhibits significant activity against both sexual and asexual stages of Plasmodium falciparum, demonstrating its broad-spectrum efficacy.
  • Studies have shown that ACT-451840 can disrupt essential metabolic processes in the parasite, leading to cell death .
Mechanism of Action

The mechanism by which ACT-451840 exerts its antimalarial effects is multifaceted. It is believed to act primarily through inhibition of key metabolic pathways in the parasite.

Process and Data:

  • ACT-451840 targets PfMDR1 (Plasmodium falciparum Multidrug Resistance Protein 1), which plays a crucial role in drug resistance mechanisms within the parasite .
  • The compound's rapid action is attributed to its ability to quickly penetrate erythrocytes and affect intracellular parasite stages, leading to effective clearance of parasites from the bloodstream .
Physical and Chemical Properties Analysis

ACT-451840 possesses distinct physical and chemical properties that enhance its suitability as an antimalarial agent.

Physical Properties:

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide, with limited solubility in water.

Chemical Properties:

  • Stability: Chemically stable under standard laboratory conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels, which is advantageous for oral formulations .
Applications

ACT-451840 holds significant promise in scientific research and clinical applications due to its potent antimalarial activity.

Scientific Uses:

  • It is being investigated as a potential replacement for artemisinin in combination therapies for malaria.
  • Preclinical studies have demonstrated its efficacy in reducing parasitemia in animal models, supporting further clinical development.
  • Its unique mechanism may provide insights into overcoming drug resistance issues faced by current antimalarial treatments .
Introduction to Antimalarial Drug Development

Global Burden of Malaria and Resistance Challenges

Malaria remains a devastating global health crisis, causing an estimated 438,000 deaths annually, with 70% occurring in children under five years old [1]. The World Health Organization African Region bears the highest burden, accounting for approximately 95% of global cases and deaths [10]. Between 2000-2015, scaled-up interventions—including insecticide-treated bed nets, rapid diagnostics, and artemisinin-based combination therapies (ACTs)—reduced malaria incidence by 48% in high-transmission regions [1]. However, this progress is threatened by pervasive Plasmodium falciparum resistance to first-line therapies. The global portfolio of marketed antimalarials suffers from critically limited diversity in chemical modes of action, with no new chemical class registered since 1996 [1] [3]. This vulnerability underscores an urgent need for structurally novel compounds with distinct mechanisms.

Emergence of Artemisinin Resistance in Plasmodium falciparum

Artemisinin partial resistance, characterized by delayed parasite clearance after ACT treatment, is now confirmed in Southeast Asia and Africa. This phenotype manifests as reduced susceptibility of ring-stage parasites to artemisinins, quantified by parasite clearance half-lives >5 hours or persistent day-3 parasitemia [4]. Genetically, resistance is primarily linked to nonsynonymous mutations in the Kelch 13 (PfK13) propeller domain, which alter parasite stress response pathways:

Table 1: Key Genetic Markers of Artemisinin Resistance

Mutation TypeExamplesGeographic DistributionFunctional Impact
Validated MarkersC580Y, R539T, Y493HCambodia, Thailand, VietnamUpregulates unfolded protein response
Candidate MarkersP553L, R561H, P441LMyanmar, LaosImpaired proteasome function
Emerging MarkersA675V, C469FRwanda, Uganda, EritreaIndependent African emergence

Resistance originates from PfK13-mediated transcriptional reprogramming involving proteotoxic stress response, host cytoplasm remodeling, and redox metabolism [6]. Crucially, resistance has emerged independently in Africa (Rwanda, Uganda, Eritrea), unrelated to Southeast Asian strains, amplifying concerns about global ACT efficacy [4] [6].

Need for Novel Chemotherapeutic Agents with Unique Mechanisms of Action

The Medicines for Malaria Venture (MMV) outlines Target Candidate Profiles (TCPs) to prioritize antimalarial development:

  • TCP-1: Fast-acting blood-stage schizonticides for rapid parasite biomass reduction (replacing artemisinins)
  • TCP-5: Transmission-blocking agents targeting gametocytes or mosquito stages [1] [3]ACT-451840—a phenylalanine-based compound discovered via phenotypic screening—addresses both needs with a novel mechanism distinct from artemisinins and other existing antimalarials [2] [7]. Its development exemplifies the public-private partnership model essential for advancing antimalarial candidates through preclinical profiling.

Properties

CAS Number

1839508-99-4

Product Name

ACT-451840

IUPAC Name

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

Molecular Formula

C47H54N6O3

Molecular Weight

751.0 g/mol

InChI

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1

InChI Key

BQZUYCCCNXOADJ-TVNMEPFQSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

ACT-451840; ACT451840; ACT 451840

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.